molecular formula C12H16O3 B1581189 2-Isopropoxyethyl benzoate CAS No. 95241-36-4

2-Isopropoxyethyl benzoate

Cat. No. B1581189
CAS RN: 95241-36-4
M. Wt: 208.25 g/mol
InChI Key: QLSUGJQAAUGJHE-UHFFFAOYSA-N
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Description

2-Isopropoxyethyl benzoate is a compound with the molecular formula C12H16O3 . It has a molecular weight of 208.2 .


Molecular Structure Analysis

The molecular structure of 2-Isopropoxyethyl benzoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Nucleic Acid Synthesis

The selective benzoylation of ribonucleosides is an important process in the synthesis of RNA and DNA-RNA mixtures. 2-Isopropoxyethyl benzoate is used in the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. This method has enabled the easy preparation and isolation of DNA and RNA mixtures, which are fundamental in genetic research and biotechnology (Kempe et al., 1982).

Anaerobic Transformation in Bacterial Systems

In anaerobic environments, the transformation of phenolic compounds to benzoates is a significant biochemical process. 2-Isopropoxyethyl benzoate analogues, such as fluorobenzoates, have been used to study this transformation in bacterial systems, shedding light on the microbial metabolism of aromatic compounds (Genthner, Townsend, & Chapman, 1989).

Plant Glycosyltransferase Activities

In plant biology, the study of glycosyltransferases, which are enzymes that attach glucose to various molecules including benzoates, is crucial. Research involving benzoates like 2-Isopropoxyethyl benzoate helps in understanding how plants metabolize these compounds. This knowledge is essential for biotransformation reactions and engineering plant metabolism (Lim et al., 2002).

Antibacterial Applications

Certain derivatives of 2-Isopropoxyethyl benzoate have been synthesized and tested for their antibacterial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics or antiseptic agents (Linhua, 2013).

Chromogenic Chemosensor Development

2-Isopropoxyethyl benzoate-related compounds have been developed as chromogenic chemosensors for detecting specific metal ions like Hg2+ and Cu2+. This application is significant in environmental monitoring and the development of diagnostic tools (Cheng et al., 2006).

Radiolysis Studies in Chemistry Education

In educational settings, the study of the radiolysis of benzoate solutions, including those similar to 2-Isopropoxyethyl benzoate, provides valuable insights into the chemical effects of ionizing radiation. This research is essential for understanding the fundamental principles of radiation chemistry (Powell & Zevos, 2002).

properties

IUPAC Name

2-propan-2-yloxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10(2)14-8-9-15-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSUGJQAAUGJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341124
Record name 2-Isopropoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxyethyl benzoate

CAS RN

95241-36-4
Record name 2-Isopropoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FJL Aparicio, FZ Benitez, FS Gonzalez - Carbohydrate Research, 1982 - Elsevier
… Compound 7a, which was isolated as 2,2-~-isopropoxyethyl benzoate (75), was also synthesised from 1,2-Oisopropylidene~ycerol by app~cation in sequence of benzoylation, acid hy~…
Number of citations: 7 www.sciencedirect.com

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